4-oxo-N-(2-phenylethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
Description
The compound 4-oxo-N-(2-phenylethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide features a pyrido[4,3-b]indole core fused with a tetrahydro-2H-pyridine ring and a butanamide side chain substituted with a phenylethyl group.
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-oxo-N-(2-phenylethyl)-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C23H25N3O2/c27-22(24-14-12-17-6-2-1-3-7-17)10-11-23(28)26-15-13-21-19(16-26)18-8-4-5-9-20(18)25-21/h1-9,25H,10-16H2,(H,24,27) |
InChI Key |
DUVYEDFZIZGXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
4-oxo-N-(2-phenylethyl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C23H25N3O2 with a molecular weight of approximately 375.5 g/mol. The compound features a unique structural arrangement that includes a tetrahydropyridoindole core and a butanamide moiety, which suggests diverse biological activities.
Anticancer Properties
Preliminary studies indicate that compounds with structural similarities to this compound exhibit significant anticancer properties. Research suggests that the compound may modulate specific enzymatic pathways or receptor interactions that influence cellular signaling and proliferation.
Case Study:
A study investigating the efficacy of related compounds showed that certain derivatives inhibited tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific mechanisms involved include the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
Anti-inflammatory Effects
The compound has also been noted for its potential anti-inflammatory effects. It may act by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Research Findings:
In vitro studies demonstrated that this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a possible therapeutic application in inflammatory diseases.
Neuroprotective Effects
Emerging evidence indicates that this compound may possess neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and apoptosis.
Mechanism of Action:
The neuroprotective effects may be attributed to the compound's ability to scavenge free radicals and inhibit apoptotic pathways in neuronal cells. Experimental models have shown reduced neuronal death in the presence of this compound following neurotoxic insults.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activity profile of this compound relative to structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methoxy-N-(phenethyl)-1H-indole | Indole core with methoxy group | Antitumor activity |
| N-(pyridinyl)butanamide | Pyridine ring substitution | Anti-inflammatory effects |
| 8-Fluoro-N-(phenethyl)-1H-indole | Fluorinated indole core | Enhanced bioactivity against cancer |
The unique combination of the tetrahydropyridoindole framework and butanamide moiety in this compound distinguishes it from these analogs by potentially offering distinct mechanisms of action and therapeutic profiles.
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Systems
The following table highlights key structural differences and similarities with related compounds:
Key Observations:
- Core Heterocycles: The pyrido[4,3-b]indole core in the target compound differs from pyrimido[5,4-b]indole () and pyridazino[4,3-b]indole () in nitrogen positioning and ring saturation. These variations influence electronic properties and binding affinities .
Physicochemical Data:
- Melting Points: Pyridazinoindole derivatives () exhibit high melting points (313–316°C), suggesting strong crystallinity due to planar heterocyclic systems . The target compound’s melting point is unreported but may follow similar trends.
- Spectral Data: IR and NMR spectra for related compounds (e.g., C=O stretches at ~1700 cm⁻¹, aromatic proton shifts at δ 7.0–8.5 ppm) align with the target compound’s expected features .
Bioactivity and Pharmacological Profiles
Hypothesized Activities:
- Anti-infection Potential: The thiazol-2-yl analog () is implicated in anti-infection pathways, suggesting the target compound may share similar mechanisms due to structural homology .
- Antimicrobial Clusters: demonstrates that structurally similar compounds cluster by bioactivity. The pyrido[4,3-b]indole core may target enzymes or receptors distinct from pyrimidoindoles or pyridazinoindoles .
Limitations in Data:
Direct pharmacological studies on the target compound are absent in the provided evidence. However, pyridoindole derivatives in show antimicrobial activity, supporting further investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
